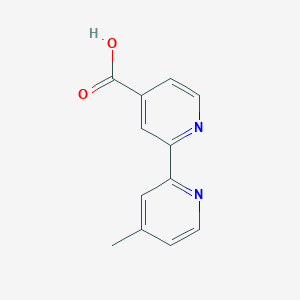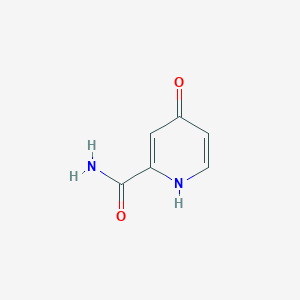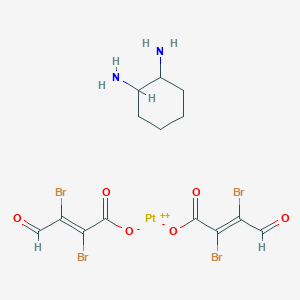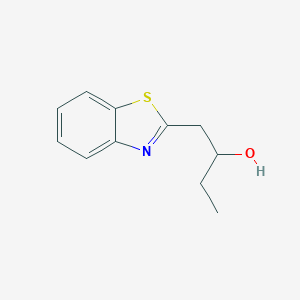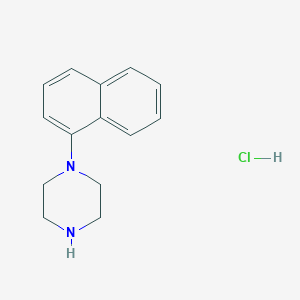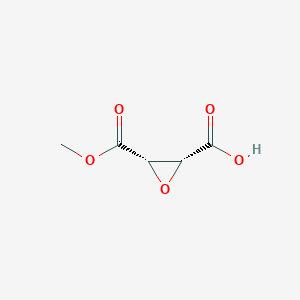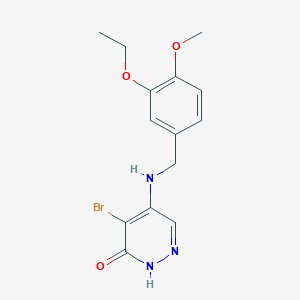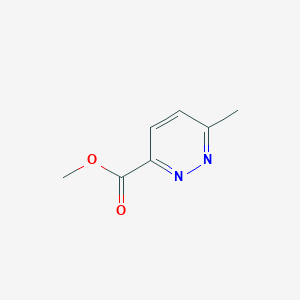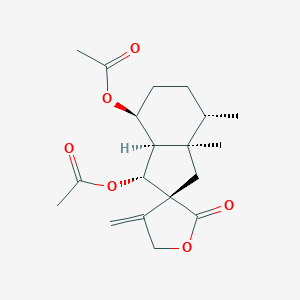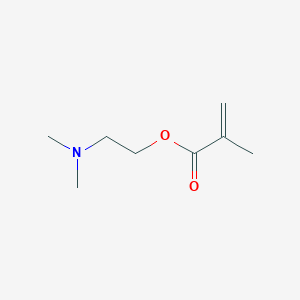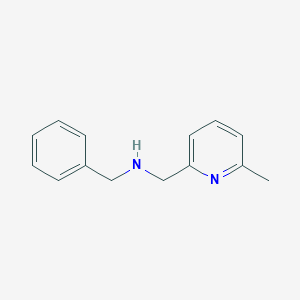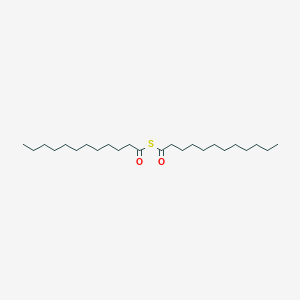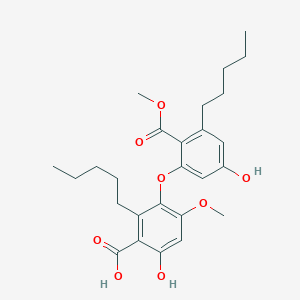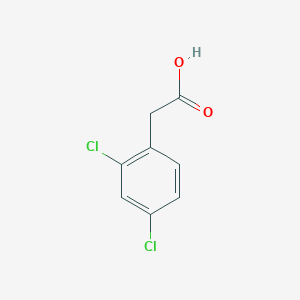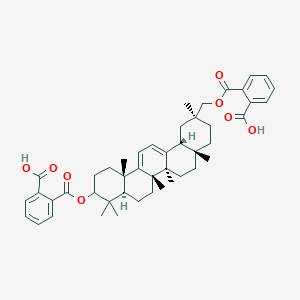
Odddh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Odddh is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule belongs to the class of organic compounds known as phenols, which are widely used in various industries, including pharmaceuticals, cosmetics, and food additives. Odddh has been studied extensively for its ability to modulate various biochemical and physiological processes in the body.
Wirkmechanismus
The mechanism of action of Odddh is not fully understood. However, it is believed that Odddh modulates various biochemical and physiological processes in the body by interacting with specific receptors or enzymes. For example, Odddh has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Odddh has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemische Und Physiologische Effekte
Odddh has been shown to have various biochemical and physiological effects in the body. It has been shown to have antioxidant properties and can scavenge free radicals. Odddh has also been shown to inhibit the activity of COX-2, which reduces inflammation. In addition, Odddh has been shown to activate the Nrf2 pathway, which plays a crucial role in the regulation of oxidative stress. Odddh has also been shown to have antitumor properties and may be useful in the treatment of various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Odddh in lab experiments is its high purity and yield. Odddh can be synthesized using various methods, and the most commonly used method yields a high purity product with a high yield. In addition, Odddh has been extensively studied, and its potential therapeutic applications have been well documented. However, one of the limitations of using Odddh in lab experiments is its cost. Odddh is a relatively expensive compound, and its use in large-scale experiments may not be feasible.
Zukünftige Richtungen
There are several future directions for the study of Odddh. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer, diabetes, and cardiovascular diseases. Another direction is to investigate the mechanism of action of Odddh, particularly its interactions with specific receptors or enzymes. In addition, future studies could focus on the development of more cost-effective methods for synthesizing Odddh, which would make it more accessible for large-scale experiments. Finally, future studies could investigate the potential side effects of Odddh, particularly in long-term use.
Synthesemethoden
Odddh can be synthesized by several methods, including the reaction of phenol with methanol, the reaction of phenol with formaldehyde, or the reaction of phenol with acetic anhydride. The most commonly used method for synthesizing Odddh is the reaction of phenol with methanol in the presence of an acid catalyst. This method yields a high purity product with a high yield.
Wissenschaftliche Forschungsanwendungen
Odddh has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antioxidant properties. Odddh has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. In addition, Odddh has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
102416-28-4 |
|---|---|
Produktname |
Odddh |
Molekularformel |
C46H56O8 |
Molekulargewicht |
736.9 g/mol |
IUPAC-Name |
2-[[(2S,4aS,6aR,6bS,8aR,12aS,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydropicen-2-yl]methoxycarbonyl]benzoic acid |
InChI |
InChI=1S/C46H56O8/c1-41(2)34-18-21-46(7)35(44(34,5)20-19-36(41)54-40(52)31-15-11-9-13-29(31)38(49)50)17-16-32-33-26-42(3,22-23-43(33,4)24-25-45(32,46)6)27-53-39(51)30-14-10-8-12-28(30)37(47)48/h8-17,33-34,36H,18-27H2,1-7H3,(H,47,48)(H,49,50)/t33-,34-,36?,42-,43+,44-,45+,46+/m0/s1 |
InChI-Schlüssel |
OVUWHPVLTCHBKS-YOOADNSVSA-N |
Isomerische SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC=C4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C6=CC=CC=C6C(=O)O)C)(C)COC(=O)C7=CC=CC=C7C(=O)O |
SMILES |
CC1(C2CCC3(C(=CC=C4C3(CCC5(C4CC(CC5)(C)COC(=O)C6=CC=CC=C6C(=O)O)C)C)C2(CCC1OC(=O)C7=CC=CC=C7C(=O)O)C)C)C |
Kanonische SMILES |
CC1(C2CCC3(C(=CC=C4C3(CCC5(C4CC(CC5)(C)COC(=O)C6=CC=CC=C6C(=O)O)C)C)C2(CCC1OC(=O)C7=CC=CC=C7C(=O)O)C)C)C |
Synonyme |
18-olean-9(11),12-diene-3,30-diol dihemiphthalate 18-olean-9(11),12-diene-3,30-diol dihemiphthalate, disodium salt, (3beta,20beta)-isomer ODDDH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



